Home > Products > Screening Compounds P3904 > Gemifloxacin Impurity
Gemifloxacin Impurity - 213672-25-4

Gemifloxacin Impurity

Catalog Number: EVT-1478243
CAS Number: 213672-25-4
Molecular Formula: C17H19FN4O4
Molecular Weight: 362.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemifloxacin Impurity is an Gemifloxacin impurity, Third generation fluorinated quinolone antibacterial.

Gemifloxacin Mesylate (GMF)

Compound Description: Gemifloxacin mesylate (GMF) is a synthetic fluoroquinolone antibacterial agent. It exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, , ]

Relevance: Gemifloxacin mesylate is the parent compound of the "Gemifloxacin Impurity." Impurities in pharmaceuticals are often structurally related byproducts of the synthesis process or degradation products. [] Understanding the properties and behavior of the parent compound is crucial for identifying and characterizing potential impurities.

Gemifloxacin Schiff Base (GMFX-o-phdn)

Compound Description: Gemifloxacin Schiff base (GMFX-o-phdn) is a derivative of gemifloxacin mesylate synthesized by reacting it with ortho-phenylenediamine. Studies demonstrate this Schiff base and its metal complexes exhibit promising antifungal activity against various plant pathogens and antibacterial activity against certain bacteria like E. coli and B. cereus. Additionally, GMFX-o-phdn shows potent antioxidant effects. []

Relevance: This compound is directly derived from gemifloxacin mesylate through a chemical modification. The formation of the Schiff base introduces new structural features and potentially alters the biological activity profile compared to the parent gemifloxacin mesylate. [] This modification highlights the potential for creating new compounds with altered biological activity from existing drugs like gemifloxacin mesylate.

Gemifloxacin Degradation Product (DP)

Compound Description: This specific degradation product is formed from gemifloxacin mesylate under certain conditions. It demonstrates higher cytotoxicity and phototoxicity compared to gemifloxacin mesylate in 3T3 cell lines. []

Relevance: As a degradation product of gemifloxacin mesylate, this compound likely shares significant structural similarities with the parent molecule. [] The increased toxicity observed highlights the importance of monitoring drug stability and identifying potentially harmful degradation products like this one that may arise during storage or manufacturing of gemifloxacin mesylate.

Gemifloxacin Synthetic Impurity (SI)

Compound Description: This compound is a byproduct of the gemifloxacin mesylate synthesis process. Similar to the degradation product, it exhibits greater cytotoxicity and phototoxicity than gemifloxacin mesylate in 3T3 cell lines. [, ]

Relevance: As a synthetic impurity, this compound is likely structurally similar to gemifloxacin mesylate, arising from incomplete reactions or side reactions during the synthesis. [] The enhanced toxicity compared to gemifloxacin mesylate emphasizes the need for careful control and monitoring of the synthesis process to minimize the presence of potentially harmful impurities like this one.

Lomefloxacin Hydrochloride (LFLX)

Compound Description: Lomefloxacin hydrochloride is another fluoroquinolone antibacterial agent. Like gemifloxacin mesylate, it exhibits photolability, degrading upon exposure to light. []

Relevance: Lomefloxacin hydrochloride belongs to the same chemical class as gemifloxacin mesylate, both being fluoroquinolone antibiotics. [] They share a core chemical structure, and their similar photolability suggests potential commonalities in their degradation pathways and the resulting impurities that may be generated.

Overview

Gemifloxacin impurity refers to the synthetic impurities associated with gemifloxacin mesylate, a fluoroquinolone antibiotic primarily used to treat respiratory infections. Understanding these impurities is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations containing gemifloxacin. The identification and analysis of these impurities are essential in pharmaceutical development and regulatory compliance.

Source

Gemifloxacin mesylate is synthesized through a series of chemical reactions involving various reagents and conditions. Impurities arise during the synthesis process, often due to side reactions or incomplete reactions. The primary source of these impurities can be traced back to the raw materials and the synthetic pathways employed during gemifloxacin production.

Classification

Gemifloxacin impurities can be classified based on their chemical structure and the specific synthetic pathways that lead to their formation. They may include by-products from the synthesis process, degradation products formed under specific conditions, and contaminants from raw materials.

Synthesis Analysis

Methods

The synthesis of gemifloxacin mesylate typically involves several key steps:

  1. Formation of the Core Structure: The initial step involves creating the quinolone core through cyclization reactions.
  2. Substitution Reactions: Various substituents are introduced to modify the antibiotic properties.
  3. Mesylation: The final step involves converting gemifloxacin into its mesylate form for improved solubility and stability.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to minimize the formation of impurities. Analytical methods such as high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are employed to monitor the purity of the product throughout the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of gemifloxacin mesylate includes a fluorinated quinolone backbone with a mesylate group that enhances its solubility. The structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈F₃N₃O₄S
  • Molecular Weight: 403.47 g/mol

Data

The structural analysis reveals functional groups that are responsible for its antibacterial activity, including a carboxylic acid group and a piperazine moiety which contribute to its interaction with bacterial DNA gyrase.

Chemical Reactions Analysis

Reactions

Gemifloxacin impurity formation can occur through various chemical reactions during synthesis, including:

  • Hydrolysis: In aqueous environments, gemifloxacin can undergo hydrolysis, leading to degradation products.
  • Oxidation: Exposure to oxidative conditions can result in further degradation of gemifloxacin into various by-products.
  • Photodegradation: Light exposure can induce changes in the chemical structure, resulting in impurities.

Technical Details

Analytical methods such as stability-indicating HPLC have been developed to separate gemifloxacin from its degradation products under different stress conditions (e.g., acidic, basic, oxidative) to ensure proper identification and quantification of impurities .

Mechanism of Action

Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition prevents bacterial cell division and ultimately leads to cell death.

Process

  1. Binding: Gemifloxacin binds to the active site of DNA gyrase.
  2. Inhibition: This binding prevents the enzyme from performing its function in unwinding DNA.
  3. Cell Death: The inability to replicate DNA results in bacterial cell death.

Data

Studies have shown that gemifloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a versatile antibiotic choice .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol
  • Melting Point: Approximately 200 °C

Chemical Properties

  • pH Range: Typically around 5-7 when dissolved in water
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain stability.

Relevant analyses indicate that gemifloxacin impurity levels must be monitored closely during formulation development to ensure compliance with pharmacopoeial standards .

Applications

Gemifloxacin is primarily used in clinical settings for treating respiratory tract infections caused by susceptible bacteria. Its effectiveness against various pathogens makes it an important option in antibiotic therapy.

Scientific Uses

  1. Antibiotic Therapy: Treatment of pneumonia, bronchitis, and sinusitis.
  2. Research Applications: Studies on antibiotic resistance mechanisms and pharmacokinetics.
  3. Quality Control: Analytical methods developed for monitoring purity levels in pharmaceutical formulations ensure patient safety.
Structural Characterization of Gemifloxacin and Its Impurities

Molecular Architecture of Gemifloxacin Mesylate: Zwitterionic Properties and Functional Moieties

Gemifloxacin mesylate (C₂₀H₂₄FN₅O₄·CH₄O₃S) features a naphthyridone core substituted with a fluorine atom at C6 and a cyclopropyl group at N1, critical for DNA gyrase binding. The C7 position bears a pyrrolidine ring with an aminomethyl moiety and methoxyimino group, enhancing Gram-positive activity [1] [5]. In the solid state, gemifloxacin exhibits zwitterionic behavior, where the carboxylic acid proton (C3-COO⁻) migrates to the piperazinyl nitrogen (N4), forming a carboxylate anion and a piperazinium cation. This proton transfer is stabilized by an intramolecular hydrogen bond between the carboxylate and protonated piperazine, confirmed via X-ray diffraction and NMR [5] [6]. The zwitterion influences solubility and reactivity, particularly in impurity formation during synthesis or degradation.

Table 1: Key Functional Moieties in Gemifloxacin

Functional GroupStructural RoleReactivity/Spectral Signature
Carboxylic acid (C3)DNA gyrase bindingDeprotonation at pH >5.5; IR ν~1715 cm⁻¹
Keto group (C4)Chelation siteIR ν~1632 cm⁻¹; shifts to ~1570 cm⁻¹ upon metal binding
Fluorine (C6)Pharmacophore¹⁹F NMR: δ -120 to -125 ppm
Piperazine (C7)Solubility modulatorProtonation at N4 (zwitterion); ¹H NMR: δ 3.2-3.5 ppm
Methoxyimino groupMetabolic stabilityUV λ_max 270 nm; prone to hydrolysis

Synthetic Impurity Profiling: Key Byproducts and Degradation Pathways

Impurities in gemifloxacin arise primarily from synthesis intermediates, side reactions, and degradation. The Boc-protection step during pyrrolidine synthesis generates N-Boc gemifloxacin, identified as a critical intermediate impurity. Inadequate deprotection leads to residual Boc-derivatives (MW 532.5 g/mol), detectable via LC-MS [1]. Degradation pathways include:

  • Photodegradation: UV exposure cleaves the C8-methoxy group, forming desmethyl gemifloxacin (MW 344.3 g/mol) [5].
  • Acid/Base Hydrolysis: The carboxylic acid group condenses with primary amines (e.g., ethylenediamine) under heat, forming Schiff base adducts. These appear as late-eluting peaks in HPLC (e.g., gemifloxacin-ethylenediamine: MW 430.5 g/mol) [6].
  • Oxidation: The pyrrolidine ring oxidizes to pyrrolinone, especially under peroxide stress, yielding a ketone derivative (MW 372.4 g/mol) [7].

Table 2: Major Gemifloxacin Impurities and Formation Pathways

ImpurityStructureOriginDetection Method
N-Boc gemifloxacinBoc-protected pyrrolidineIncomplete deprotectionLC-MS (m/z 533.2 [M+H]⁺)
Desmethyl gemifloxacinLoss of -OCH₃ at C8PhotolysisUV-Vis (λ_max 265 nm)
Gemifloxacin Schiff baseR-CH=N-R' (R=amine)Condensation with aminesFT-IR ν~1630 cm⁻¹ (C=N)
Pyrrolinone derivativeCyclic ketone at C7OxidationHRMS m/z 373.1412 [M+H]⁺

Isotopic Labeling and Stable Isotope Standards for Impurity Tracking

Stable isotope-labeled gemifloxacin (e.g., gemifloxacin-¹³C₂-D₂) serves as internal standards for precise impurity quantification. Labels are typically incorporated at:

  • ¹³C in the cyclopropyl ring: Enhances MS detection sensitivity for cyclopropyl cleavage products.
  • D₂ in the piperazine ring: Tracks dealkylation impurities [6] [10]. These standards co-elute with native gemifloxacin in LC-MS but show distinct mass shifts (e.g., +2 Da for ¹³C₂; +2 Da for D₂), enabling discrimination of impurities from matrix effects. In 2D-LC-MS platforms, labeled standards facilitate impurity identification in complex matrices by providing reference fragmentation patterns [8] [10].

Table 3: Isotopically Labeled Gemifloxacin Standards

Isotope LabelPositionMass Shift (Da)Application
¹³C₂Cyclopropyl ring+2Quantification of decarboxylated impurities
D₂Piperazine methylene+2Tracking N-dealkylation products
¹⁵N₃Naphthyridine core+3Metabolic degradation studies

Advanced Spectroscopic Techniques for Structural Elucidation

FT-IR Spectroscopy: Carboxylate coordination in metal complexes (e.g., Zn²⁺/Sn²⁺) shifts ν(C=O) from 1715 cm⁻¹ (free acid) to 1575–1559 cm⁻¹, confirming metal binding. Schiff base impurities show C=N stretches at 1630–1640 cm⁻¹ [3] [6].Multinuclear NMR: ¹H NMR of the Zr(IV)-gemifloxacin complex reveals downfield shifts of the H-C3 proton (δ 9.2 → 9.8 ppm), indicating carboxylate deprotonation. ¹⁹F NMR detects fluorine environment changes in degradation products [6].HRMS: Coupled with 2D-LC, HRMS identifies co-eluting impurities. For example, [M+H]⁺ of gemifloxacin Schiff base with o-phenylenediamine (m/z 615.2284) exhibits fragments at m/z 428 (loss of C₆H₄N₂) [6] [8].Orthogonal 2D-LC-MS: RP×RP chromatography with pH switching (acidic 1D → basic 2D) resolves isobaric impurities. Charged aerosol detection (CAD) quantifies non-UV-absorbing degradants, while SWATH-MS acquires all fragment ions for unknown identification [2] [4] [8].

Table 4: Orthogonal 2D-LC-MS Configurations for Impurity Profiling

DimensionStationary PhaseMobile PhaseDetectionKey Applications
1DC18 (acidic TFA)0.1% TFA/ACN gradientUV 215 nmSeparation of main peak and early eluters
2DShort C18 (pH 9)Ammonium acetate/ACNCAD/ESI-QTOFDesalting and MS-compatible analysis
1DQuinine carbamate AXPhosphate bufferUV 254 nmAnionic impurity resolution
2DIP-RPLC (volatile ion pairs)HFIP/triethylamineESI-MS/MSSequence confirmation of failure sequences

Properties

CAS Number

213672-25-4

Product Name

Gemifloxacin Impurity

IUPAC Name

7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C17H19FN4O4

Molecular Weight

362.36

InChI

InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26)

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O

Synonyms

Desmethoxyamino Hydroxy Gemifloxacin; 7-(3-(Aminomethyl)-4-hydroxypyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.